molecular formula C17H19NO4S B2557727 N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide CAS No. 868145-18-0

N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide

Cat. No. B2557727
CAS RN: 868145-18-0
M. Wt: 333.4
InChI Key: PKVSDMHSMPAWJW-UHFFFAOYSA-N
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Description

N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide, also known as DMTS, is an organic compound that has gained attention in scientific research due to its potential applications in the field of medicine. DMTS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, this compound has been shown to modulate the activity of certain ion channels in the body, which can affect the function of various organs and tissues.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. Additionally, this compound has been shown to modulate the activity of certain ion channels in the body, which can affect the function of various organs and tissues.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for investigating various biological processes.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound has not been extensively studied in vivo, so its potential effects on living organisms are not well characterized.

Future Directions

There are several potential future directions for research on N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Additionally, further investigation into the mechanism of action of this compound could provide insights into the underlying biology of various physiological processes. Finally, more research is needed to determine the safety and efficacy of this compound in vivo, which could pave the way for its use in clinical applications.

Synthesis Methods

N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with potassium tert-butoxide, followed by the addition of m-tolyloxyacetic acid. The resulting product is then purified using column chromatography to yield pure this compound.

Scientific Research Applications

N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. One study found that this compound was able to inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Another study showed that this compound was able to reduce inflammation in a mouse model of rheumatoid arthritis, indicating that it may have anti-inflammatory effects as well.

properties

IUPAC Name

N-(2,4-dimethylphenyl)sulfonyl-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-12-5-4-6-15(10-12)22-11-17(19)18-23(20,21)16-8-7-13(2)9-14(16)3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVSDMHSMPAWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NS(=O)(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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